1-(2-Ethoxyphenyl)cyclobutanecarboxylic acid
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Overview
Description
1-(2-Ethoxyphenyl)cyclobutanecarboxylic acid is an organic compound characterized by a cyclobutane ring attached to a carboxylic acid group and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyphenyl)cyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the intramolecular cyclization of 1,4-dibromobutane with a base to form the cyclobutane ring, followed by the addition of the ethoxyphenyl group through a Friedel-Crafts acylation reaction
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts and controlled reaction environments to facilitate the cyclization and acylation processes.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyphenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Ethoxyphenyl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to construct complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions. The cyclobutane ring and carboxylic acid group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: Shares the cyclobutane ring and carboxylic acid group but lacks the ethoxyphenyl group.
1-Aminocyclobutanecarboxylic acid: Contains an amino group instead of the ethoxyphenyl group.
Properties
CAS No. |
74205-39-3 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O3/c1-2-16-11-7-4-3-6-10(11)13(12(14)15)8-5-9-13/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,15) |
InChI Key |
YTDFEXBBODCKNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2(CCC2)C(=O)O |
Origin of Product |
United States |
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